![molecular formula C15H20N2O2 B14380236 Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- CAS No. 90182-94-8](/img/structure/B14380236.png)
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a bicyclic structure known as azabicyclo[2.2.2]octane, with a methoxy group at the third position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- typically involves multiple steps, starting with the preparation of the azabicyclo[2.2.2]octane core. This can be achieved through a series of cyclization reactions. The methoxy group is then introduced via methylation reactions, and the benzamide group is attached through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide
- N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-6-chinolincarboxamide
Uniqueness
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- is unique due to its specific structural features, such as the methoxy group at the third position and the benzamide group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
Número CAS |
90182-94-8 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-4-2-3-12(9-13)15(18)16-14-10-17-7-5-11(14)6-8-17/h2-4,9,11,14H,5-8,10H2,1H3,(H,16,18) |
Clave InChI |
CIXGCVPOLZPZNG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2CN3CCC2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate](/img/structure/B14380156.png)
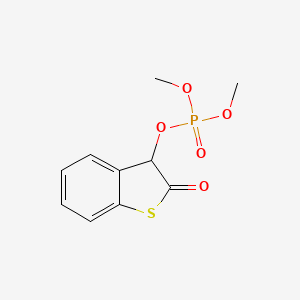
![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
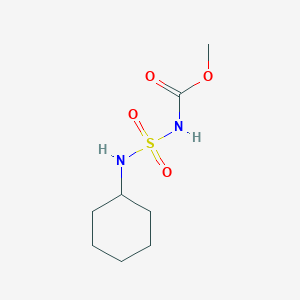
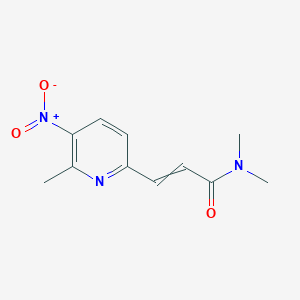
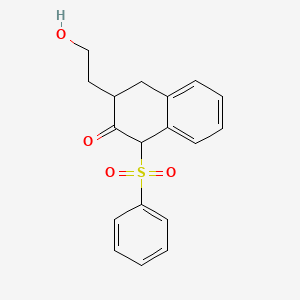
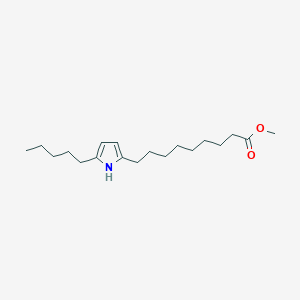
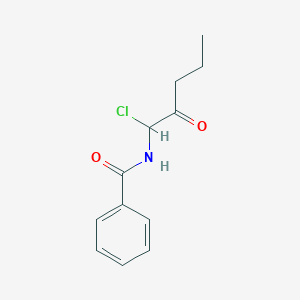
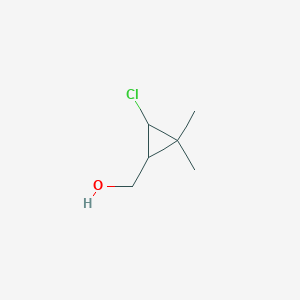
![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
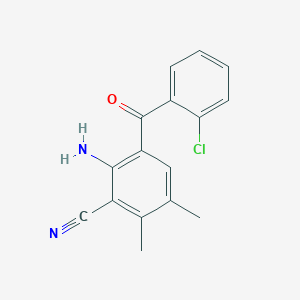
amino}acetic acid](/img/structure/B14380231.png)
